molecular formula C18H18 B14543639 1-Ethyl-2,6-dimethylphenanthrene CAS No. 61982-76-1

1-Ethyl-2,6-dimethylphenanthrene

Cat. No.: B14543639
CAS No.: 61982-76-1
M. Wt: 234.3 g/mol
InChI Key: GQVOKXNOOATWTP-UHFFFAOYSA-N
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Description

1-Ethyl-2,6-dimethylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound this compound is characterized by the presence of ethyl and methyl groups attached to the phenanthrene core

Preparation Methods

The synthesis of 1-Ethyl-2,6-dimethylphenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dimethylphenanthrene with ethyl halides under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenanthrene core to form the desired product.

Industrial production methods for this compound may involve similar alkylation reactions on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Ethyl-2,6-dimethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Oxidation typically occurs at the ethyl and methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can convert carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenanthrene core. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated phenanthrenes.

Scientific Research Applications

1-Ethyl-2,6-dimethylphenanthrene has several scientific research applications:

    Chemistry: The compound is used as a model system for studying the reactivity and properties of polycyclic aromatic hydrocarbons. It is also employed in the synthesis of more complex organic molecules.

    Biology: Research on the biological activity of this compound includes its potential as a ligand for binding to specific proteins or receptors. Studies may explore its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s structural similarity to other bioactive phenanthrene derivatives makes it a candidate for drug development. It may be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,6-dimethylphenanthrene depends on its specific interactions with molecular targets. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

For example, if this compound is used as a ligand in drug development, its mechanism of action may involve binding to a receptor and modulating its activity. This can result in downstream effects on gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

1-Ethyl-2,6-dimethylphenanthrene can be compared with other similar compounds in the phenanthrene family, such as:

    2,6-Dimethylphenanthrene: Lacks the ethyl group, which may result in different reactivity and properties.

    1-Methyl-2,6-dimethylphenanthrene: Contains an additional methyl group instead of an ethyl group, leading to variations in chemical behavior.

    Phenanthrene: The parent compound without any alkyl substitutions, serving as a baseline for comparison.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both ethyl and methyl groups can affect the compound’s solubility, stability, and interactions with other molecules.

Properties

CAS No.

61982-76-1

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-ethyl-2,6-dimethylphenanthrene

InChI

InChI=1S/C18H18/c1-4-15-13(3)6-9-17-16(15)10-8-14-7-5-12(2)11-18(14)17/h5-11H,4H2,1-3H3

InChI Key

GQVOKXNOOATWTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C=CC3=C2C=C(C=C3)C)C

Origin of Product

United States

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